molecular formula C24H32N4O8S2 B288726 Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B288726
M. Wt: 568.7 g/mol
InChI Key: AVIVSORJIMMIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate, commonly known as E3330, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. E3330 belongs to the class of sulfonamide derivatives and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of E3330 involves the inhibition of the enzyme APE1, which is involved in DNA repair and redox regulation. By inhibiting APE1, E3330 disrupts the redox balance in cancer cells, leading to increased oxidative stress and ultimately cell death. In inflammatory diseases, E3330 inhibits the production of inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
E3330 has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and inhibition of viral replication. In cancer cells, E3330 induces oxidative stress and DNA damage, leading to cell death. In inflammatory diseases, E3330 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In viral infections, E3330 inhibits viral replication by disrupting the redox balance and inhibiting viral RNA polymerase.

Advantages and Limitations for Lab Experiments

E3330 has several advantages for lab experiments, including its synthetic availability, high purity, and well-defined mechanism of action. However, E3330 also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on E3330, including its potential use in combination with other chemotherapy drugs for cancer treatment, its use in the treatment of other inflammatory diseases, and its potential use in the development of new anti-viral drugs. Additionally, further research is needed to determine the optimal dosage and administration of E3330 for therapeutic applications.

Synthesis Methods

E3330 is synthesized through a multi-step process that involves the reaction of 1,5-dibromo-2-nitrobenzene with piperazine, followed by the reaction with sodium hydride and ethyl chloroformate. The resulting intermediate is then reacted with 4-(ethoxycarbonyl)-1-piperazine sulfonamide to obtain the final product.

Scientific Research Applications

E3330 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, E3330 has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Inflammatory diseases, such as rheumatoid arthritis and colitis, have also been studied, and E3330 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, E3330 has been studied for its potential anti-viral properties, particularly against the hepatitis B and C viruses.

properties

Product Name

Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Molecular Formula

C24H32N4O8S2

Molecular Weight

568.7 g/mol

IUPAC Name

ethyl 4-[5-(4-ethoxycarbonylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C24H32N4O8S2/c1-3-35-23(29)25-11-15-27(16-12-25)37(31,32)21-9-5-8-20-19(21)7-6-10-22(20)38(33,34)28-17-13-26(14-18-28)24(30)36-4-2/h5-10H,3-4,11-18H2,1-2H3

InChI Key

AVIVSORJIMMIFG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)C(=O)OCC

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCN(CC4)C(=O)OCC

Origin of Product

United States

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